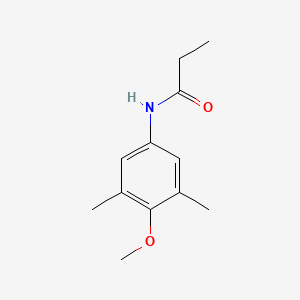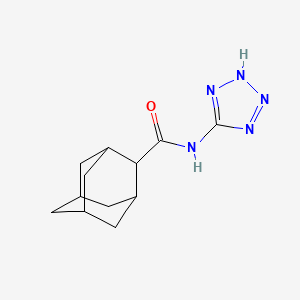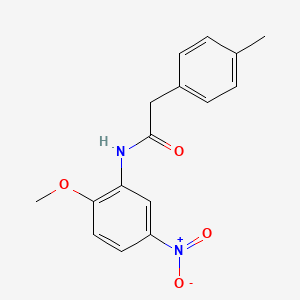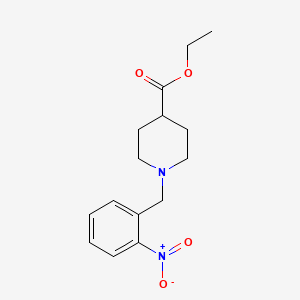
N-(4-methoxy-3,5-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-3,5-dimethylphenyl)propanamide, also known as modafinil, is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to enhance cognitive function. Modafinil is a synthetic compound that was first developed in the 1970s and was originally used to treat narcolepsy, a sleep disorder characterized by excessive daytime sleepiness. However, modafinil has since been found to have a range of other beneficial effects, including improving memory, increasing alertness, and enhancing decision-making abilities.
Mechanism of Action
The exact mechanism of action of N-(4-methoxy-3,5-dimethylphenyl)propanamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil may also enhance the activity of certain brain regions involved in cognitive function, such as the prefrontal cortex.
Biochemical and Physiological Effects:
Modafinil has a range of biochemical and physiological effects. It has been found to increase wakefulness and alertness, improve memory and decision-making abilities, and reduce fatigue. Modafinil has also been found to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Advantages and Limitations for Lab Experiments
Modafinil has a number of advantages for use in laboratory experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating the neurobiological basis of cognitive function. Modafinil is also relatively safe and well-tolerated, with few side effects. However, N-(4-methoxy-3,5-dimethylphenyl)propanamide can be expensive, and its effects may vary depending on the individual, making it important to carefully control for individual differences in experimental studies.
Future Directions
There are a number of potential future directions for research on N-(4-methoxy-3,5-dimethylphenyl)propanamide. One area of interest is in understanding the long-term effects of N-(4-methoxy-3,5-dimethylphenyl)propanamide use, particularly in healthy individuals. Another area of interest is in investigating the potential use of N-(4-methoxy-3,5-dimethylphenyl)propanamide as a treatment for a range of neurological and psychiatric disorders. Finally, there is a need for further research into the mechanisms underlying the cognitive-enhancing effects of N-(4-methoxy-3,5-dimethylphenyl)propanamide, which could lead to the development of new and more effective cognitive-enhancing drugs.
Synthesis Methods
Modafinil is synthesized from the precursor compound, benzhydrylsulfinylacetamide. The synthesis of N-(4-methoxy-3,5-dimethylphenyl)propanamide involves a multi-step process that includes the condensation of benzhydryl chloride with thioacetamide, followed by oxidation with hydrogen peroxide to form benzhydrylsulfinylacetamide. This compound is then reacted with 4-methoxy-3,5-dimethylbenzoyl chloride to form N-(4-methoxy-3,5-dimethylphenyl)propanamide.
Scientific Research Applications
Modafinil has been extensively studied for its potential as a cognitive enhancer. It has been found to improve cognitive function in a variety of settings, including in healthy individuals, individuals with sleep disorders, and individuals with neurological disorders such as Parkinson's disease and multiple sclerosis. Modafinil has also been studied for its potential as a treatment for depression, anxiety, and addiction.
properties
IUPAC Name |
N-(4-methoxy-3,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-5-11(14)13-10-6-8(2)12(15-4)9(3)7-10/h6-7H,5H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWVOSZSOUMUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C(=C1)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5831545.png)

![N-[4-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5831558.png)

![N-(3-chloro-4-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831579.png)


![{[5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5831601.png)
![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)
![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)


